molecular formula C11H19NO2 B8196750 tert-Butyl spiro[2.3]hexan-5-ylcarbamate

tert-Butyl spiro[2.3]hexan-5-ylcarbamate

Cat. No.: B8196750
M. Wt: 197.27 g/mol
InChI Key: VNRBABCQWLWVGU-UHFFFAOYSA-N
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Description

tert-Butyl spiro[2.3]hexan-5-ylcarbamate is a carbamate derivative featuring a spiro[2.3]hexane ring system, where the tert-butyl group acts as a protective moiety for the carbamate functional group. The spiro[2.3]hexane core comprises two fused rings (a cyclopropane and a cyclobutane), creating a rigid, three-dimensional structure. While direct molecular weight data is unavailable in the provided evidence, structurally related compounds (e.g., tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate in ) exhibit a molecular weight of 213.27 g/mol (C₁₁H₁₉NO₃) .

Properties

IUPAC Name

tert-butyl N-spiro[2.3]hexan-5-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-6-11(7-8)4-5-11/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRBABCQWLWVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of tert-Butyl spiro[2.3]hexan-5-ylcarbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Spiro Ring Variations

The spiro architecture and substituent groups significantly influence physicochemical properties. Key structural analogs include:

Compound Name CAS Number Similarity Score Spiro Ring Size Substituents/Features Molecular Weight (g/mol)
tert-Butyl spiro[2.3]hexan-5-ylcarbamate - - 2.3 tert-butyl carbamate ~213 (estimated)
tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate 1118786-85-8 0.98 3.4 Nitrogen in spiro ring (azaspiro) Not provided
tert-Butyl spiro[2.4]heptan-1-ylcarbamate 1956355-97-7 0.96 2.4 Larger spiro ring (heptane) Not provided
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate 1820707-62-7 - - Pyridine with Cl/CF₃ substituents 296.67

Key Observations :

  • Ring Size and Rigidity : Smaller spiro rings (e.g., 2.3 hexane) impose greater steric strain but enhance conformational rigidity compared to larger systems like 3.4 octane or 2.4 heptane .
  • Heteroatom Effects : Azaspiro analogs (e.g., 2-azaspiro[3.4]octane) introduce nitrogen, altering electronic properties and hydrogen-bonding capacity, which may influence solubility and biological interactions .

Solubility and Stability

  • Solubility : tert-Butyl substituents, as seen in , improve solubility in organic solvents (e.g., spiro-tBu-DMB) compared to n-hexyl derivatives. This is attributed to the bulky, lipophilic tert-butyl group reducing crystallinity .
  • Stability Under Spectroscopic Analysis : Spiro compounds often fragment at the spiro junction during mass spectrometry. For example, spiro 1,3-benzoxazines lose fragments like ArN₂CO (). Similar behavior is expected for tert-butyl spiro carbamates, though fragmentation patterns depend on ring strain and substituents .

Biological Activity

tert-Butyl spiro[2.3]hexan-5-ylcarbamate is a compound of increasing interest in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro studies, and comparisons with related compounds.

  • IUPAC Name : tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate
  • Molecular Formula : C₁₁H₁₉N₁O₃
  • Molecular Weight : 228.29 g/mol

The biological effects of this compound are believed to stem from several mechanisms:

  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for the degradation of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels, enhancing cholinergic transmission and potentially improving cognitive functions, particularly in neurodegenerative contexts such as Alzheimer's disease (AD) .
  • Neuroprotection :
    • Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is likely mediated through the reduction of pro-inflammatory cytokines and oxidative stress markers, which are often elevated in neurodegenerative diseases .
  • Receptor Modulation :
    • The spirocyclic structure allows for potential interactions with various receptor sites, modulating their activity and influencing biological pathways .
  • Antimicrobial Effects :
    • Some studies suggest that the compound may exhibit antimicrobial properties, although specific mechanisms and efficacy require further investigation .

In Vitro Studies

In vitro experiments have demonstrated significant biological activity:

  • Acetylcholinesterase Inhibition : The compound exhibited moderate potency as an AChE inhibitor with IC50 values indicating effectiveness compared to standard inhibitors like galantamine .
  • Cell Viability : Studies showed that this compound reduced cell death in neuronal cultures exposed to amyloid-beta (Aβ) peptides, which are known to contribute to AD pathology .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamateC₁₁H₁₉N₁O₃Hydroxyl group enhances solubility and reactivity
Tert-butyl N-(5-aminospiro[2.3]hexan-1-yl)carbamateC₁₁H₂₀N₂O₂Amino group potentially increases biological activity
Tert-butyl N-{[1-(hydroxymethyl)spiro[2.3]hexan-1-yl]methyl}carbamateC₁₂H₂₃N₁O₃Hydroxymethyl group could affect binding interactions

This comparison highlights how variations in functional groups can significantly influence biological activity and reactivity.

Case Studies

While comprehensive clinical data on this compound remains limited, existing studies provide a foundation for future research:

  • Neuroprotective Studies : Initial findings suggest that the compound may mitigate oxidative stress-induced neuronal damage, warranting further exploration in animal models of neurodegeneration .
  • Pharmacological Investigations : Ongoing research aims to elucidate the pharmacokinetics and dynamics of this compound, assessing its potential as a therapeutic agent .

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